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Compound of Interest

2-(5-bromo-2-
Compound Name:

fluorophenyl)propanoic acid
CAS No.: 1543064-27-2

Cat. No.: B6146274

Get Quote

Executive Summary

Bromo-fluoro phenyl acids (BFPAS) represent a privileged substructure in medicinal chemistry,
offering a unique balance of steric and electronic properties. Unlike simple benzoic acids, the
simultaneous presence of a fluorine atom (high electronegativity, metabolic stability) and a
bromine atom (lipophilicity, halogen bonding capability, cross-coupling handle) allows for
precise tuning of ligand-target interactions. This guide analyzes the physicochemical profile of
BFPAs, their critical role in the synthesis of androgen receptor antagonists, and their emerging
utility in transthyretin (TTR) stabilization.

Physicochemical Profiling & Electronic Landscape

The strategic placement of fluorine and bromine on the phenyl ring significantly alters the
acidity (pKa) and lipophilicity (LogP) of the carboxylic acid tail. Understanding these shifts is
essential for optimizing oral bioavailability and target engagement.

The Ortho-Fluorine Effect
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Placing a fluorine atom ortho to the carboxylic acid (e.g., in 2-fluoro-4-bromobenzoic acid)

results in a dramatic increase in acidity.[1] This is driven by the inductive electron-withdrawing

effect (-1) of fluorine, which stabilizes the carboxylate anion, and a repulsive electrostatic

interaction between the fluorine lone pairs and the carbonyl oxygen, forcing the carboxyl group

out of planarity and exposing the proton.

Comparative Physicochemical Data

The following table summarizes the properties of key isomers compared to unsubstituted

benzoic acid.
o Electronic
Substitution pKa
Compound LogP (Est.) Effect
Pattern (Exp/Pred)*
(Hammett)
Benzoic Acid Unsubstituted 4.20 1.87 Reference
2-Fluorobenzoic Strong -I
) ortho-F 3.27 2.05 )
Acid (Inductive)
4-Fluorobenzoic -1/ +R
) para-F 4.14 2.10
Acid (Resonance)
4-Bromo-2- o
. Synergistic
fluorobenzoic ortho-F, para-Br 3.05-3.20 2.95 o
. Acidification
Acid
3-Bromo-4-
) Moderate
fluorobenzoic meta-Br, para-F 3.75 3.10 S
Acidification

Acid

» Note: pKa values for di-substituted systems are derived from Hammett equation predictions

and comparative literature data.

Halogen Bonding Potential

While Fluorine is a poor halogen bond donor due to its low polarizability, Bromine is an

excellent donor. In BFPAs, the bromine atom often serves as a "sigma-hole" donor, capable of

forming linear non-covalent interactions (C—Br---O/N) with backbone carbonyls or histidine
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residues in protein binding pockets. This interaction is strictly directional, unlike hydrogen
bonding, providing a tool for enhancing selectivity.

Core Application: The Enzalutamide Case Study

The most prominent pharmaceutical application of BFPAs is in the synthesis of Enzalutamide
(Xtandi), a second-generation androgen receptor antagonist used in prostate cancer therapy.
The starting material, 4-bromo-2-fluorobenzoic acid, is not merely a passive scaffold; its
substitution pattern is retained to drive the drug's efficacy.[1]

» 2-Fluoro Position: Blocks metabolic oxidation at the phenyl ring, extending half-life.[1]

» 4-Bromo Position: Originally serves as the handle for the Ullmann coupling to attach the
dimethyl-hydantoin core (via conversion to an ester/amide intermediate).[1]

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the BFPA scaffold into the active
pharmaceutical ingredient (API).

| ond Formation
D Cyclization n |
(MeOH, H2504) in (Thiophosgene equivalent) > (API)
igure 1: Critical role of 4-bromo-2-fl ic acid in ide synthesis.

Click to download full resolution via product page

Figure 1: The bromine atom acts as a leaving group for coupling, while the fluorine remains to
enforce metabolic stability.[1]

Exploratory SAR: Transthyretin (TTR) Stabilization

Beyond synthetic intermediates, BFPAs exhibit direct biological activity as TTR kinetic
stabilizers. TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers.
[2][3][4][5] Small molecules that bind to the thyroxine (T4) pockets at the dimer-dimer interface
can stabilize the tetramer.[2]
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The Hydrophobic Channel Match

The T4 binding pocket contains three halogen-binding pockets (HBPS).

e Mechanism: The carboxylic acid headgroup of the BFPA anchors the molecule via

electrostatic interaction with Lys15 at the pocket entrance.

SAR Insight: The phenyl ring occupies the hydrophobic channel. The Bromine atom, being
large and lipophilic, effectively fills the inner hydrophobic pockets (HBP2/HBP3), mimicking
the iodine atoms of thyroxine. The Fluorine atom modulates the pKa of the headgroup to
ensure ionization at physiological pH (7.4) while preventing oxidative metabolism of the ring.

Experimental Protocols
Synthesis of 4-Bromo-2-fluorobenzoic Acid (Oxidation
Route)

Rationale: This route avoids the use of cryogenic lithiation, making it suitable for scale-up.[6]
Reagents: 4-Bromo-2-fluorotoluene, KMnO4, Pyridine/Water.[1]

Setup: Charge a reaction vessel with 4-bromo-2-fluorotoluene (1.0 eq) and a mixture of
Pyridine:Water (1:1 v/v). Heat to 80°C.

Oxidation: Add KMnO4 (4.0 eq) portion-wise over 2 hours. The reaction is exothermic;
maintain temperature <95°C.

Workup: Reflux for 3 hours. Filter the hot mixture through Celite to remove MnO2.

Isolation: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with 6N
HCl to pH 1-2.

Purification: The product precipitates as a white solid. Filter, wash with cold water, and dry.
o Yield: Typically 70-80%.[1]

o Validation: 1H NMR (DMSO-d6) should show carboxylic proton at ~13.5 ppm and aromatic
signals corresponding to the 1,2,4-substitution pattern.
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SAR Mapping Visualization

The following diagram maps the functional utility of each position on the BFPA scaffold.
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Figure 2: SAR Map of 4-Bromo-2-fluorobenzoic acid.

Click to download full resolution via product page

Figure 2: Functional mapping of the scaffold.[1][6] The interplay between the C-1 Acid, C-2
Fluorine, and C-4 Bromine defines the molecule's utility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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